3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde
Description
Molecular Formula and Constitutional Analysis
The molecular constitution of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde reveals a compact yet functionally diverse structure with the empirical formula C₆H₈N₂O₂. This molecular composition indicates the presence of six carbon atoms, eight hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 140.1399 atomic mass units. The constitutional framework consists of a five-membered pyrazole ring serving as the central structural motif, with three distinct substituents modifying the electronic and steric properties of the heterocyclic system.
The structural connectivity can be represented through the simplified molecular input line entry system notation as COc1nn(c(c1)C=O)C, which illustrates the spatial arrangement of atoms within the molecule. This notation reveals that the compound contains a pyrazole ring where carbon-three bears a methoxy substituent, nitrogen-one carries a methyl group, and carbon-five is functionalized with an aldehyde moiety. The constitutional analysis demonstrates that the two nitrogen atoms within the pyrazole ring occupy adjacent positions, creating a 1,2-diazole system that imparts characteristic electronic properties to the heterocyclic framework.
The degree of unsaturation calculation for this molecular formula yields four degrees of unsaturation, which corresponds precisely to the three double bonds present in the pyrazole ring plus the carbonyl double bond of the aldehyde functional group. This constitutional arrangement creates a planar heterocyclic system with extended conjugation between the ring π-electrons and the carbonyl functionality, potentially influencing the compound's reactivity and spectroscopic properties.
Properties
IUPAC Name |
5-methoxy-2-methylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-8-5(4-9)3-6(7-8)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDYUGCCINKGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454849-88-7 | |
| Record name | 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
The mechanism of action of pyrazole derivatives often involves binding to multiple receptors, which can lead to a variety of therapeutic effects . The exact mode of action, biochemical pathways affected, and pharmacokinetics would depend on the specific structure of the compound and its interactions with its target receptors.
Environmental factors such as temperature, pH, and the presence of other substances can influence the stability and efficacy of pyrazole compounds. For example, storage temperature and exposure to light can affect the stability of these compounds .
Biological Activity
3-Methoxy-1-methyl-1H-pyrazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two adjacent nitrogen atoms. Its structure includes a methoxy group and a methyl group, which enhance its reactivity and biological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Breast Cancer : In vitro studies have shown that pyrazole derivatives exhibit significant antiproliferative activity against MDA-MB-231 breast cancer cells.
- Lung Cancer : Compounds similar to this compound have demonstrated efficacy against A549 lung cancer cells, with IC₅₀ values indicating promising cytotoxic effects .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives are well-documented. This compound has shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 μg/mL |
| Escherichia coli | Varies based on derivative |
| Aspergillus niger | Varies based on derivative |
Studies indicate that pyrazole compounds can inhibit biofilm formation and exhibit bactericidal activities against resistant strains .
Anti-inflammatory Effects
Pyrazole derivatives, including those related to this compound, have been evaluated for anti-inflammatory properties. Compounds have shown significant inhibition of edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .
Synthesis
The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. The following outlines a general synthetic route:
- Condensation Reaction : The reaction between appropriate aldehydes and hydrazones leads to the formation of the pyrazole ring.
- Functionalization : Subsequent reactions introduce methoxy and methyl groups at specific positions on the pyrazole ring.
This synthetic strategy not only yields high purity products but also allows for the exploration of various substituents to optimize biological activity .
Case Studies
Several case studies have focused on the biological evaluation of pyrazole derivatives:
- Anticancer Evaluation : A study examined the effects of various pyrazole compounds on cancer cell lines, revealing that modifications in substituents significantly influenced their anticancer activity .
- Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of several pyrazole derivatives against clinical isolates, demonstrating potent activity against resistant strains .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block for synthesizing bioactive molecules. Its structural features allow it to act as a pharmacophore in drug design, particularly in developing anticancer agents and other therapeutics.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde, in inhibiting various cancer cell lines. For instance:
- Cytotoxicity : Compounds containing pyrazole scaffolds have shown promising results against breast cancer (MCF7), lung cancer (A549), and other cell lines with IC50 values ranging from 0.19 µM to over 42 µM, indicating significant anticancer potential .
- Mechanism of Action : The compound may function by interacting with specific molecular targets involved in cancer proliferation, potentially serving as an enzyme inhibitor or receptor modulator .
Synthesis and Chemical Reactions
This compound can be synthesized through various methods, including:
- Vilsmeier-Haack Reaction : This method involves the reaction of hydrazones with reagents to yield substituted pyrazoles .
- Substitution Reactions : The aldehyde group can participate in nucleophilic substitution reactions, enabling further functionalization of the compound for diverse applications.
Table 1: Synthesis Methods for this compound
| Synthesis Method | Key Reagents | Yield (%) | Notes |
|---|---|---|---|
| Vilsmeier-Haack Reaction | Hydrazones, phosphorus oxychloride | Variable | Effective for generating substituted pyrazoles |
| Nucleophilic Substitution | Nucleophiles (amines) | High | Allows for functional group modifications |
Biological Studies
The compound has been investigated for its biological properties beyond anticancer activity:
Enzyme Inhibition
Research indicates that pyrazole derivatives can act as enzyme inhibitors, which is crucial in developing drugs targeting specific diseases. For example, compounds derived from pyrazoles have shown effectiveness against various kinases involved in cancer progression .
Anti-inflammatory Properties
Some studies have reported that pyrazole derivatives possess anti-inflammatory effects that could be beneficial in treating inflammatory diseases. The presence of the methoxy group enhances the compound's reactivity and potential efficacy in biological systems .
Materials Science
In materials science, this compound is explored for its potential in creating novel materials with specific electronic or optical properties. Its unique structure allows for the development of advanced materials used in electronics and photonics.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of pyrazole derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde with analogous pyrazole carbaldehydes, emphasizing substituent effects on properties and applications:
Crystallographic and Physicochemical Properties
- Crystal Packing: Pyrazole carbaldehydes often exhibit weak C–H···π interactions and planar ring systems. For example, 3-methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde shows dihedral angles of 73.67° between pyrazole and phenyl rings .
- Solubility : Methoxy and chloro substituents influence polarity; chloro derivatives are typically less soluble in polar solvents .
Research Findings and Trends
- Structural Modifications : Substitution at position 5 (e.g., -CHO, -Cl) significantly impacts reactivity, while position 3 substituents (-OCH₃, -CH₃) modulate electronic effects .
- Computational Tools : Programs like SHELXL and Mercury CSD are critical for refining crystal structures and analyzing intermolecular interactions .
Preparation Methods
Stepwise Preparation Method (Based on Patent CN105646355A)
This patent describes a multi-step synthesis route that can be adapted or modified towards the preparation of 3-methoxy-1-methyl-1H-pyrazole-5-carbaldehyde or closely related analogues.
| Step | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate | Diethyl 1H-pyrazole-3,5-dicarboxylic acid dissolved in acetone, addition of K2CO3, dropwise iodomethane, heated at 60°C overnight | Formation of diethyl 1-methyl-pyrazole-3,5-dicarboxylate |
| 2 | Hydrolysis to 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid | Methanol solution cooled to 0°C, addition of 3.0 mol/L KOH methanol solution, stirred overnight at room temperature | Selective hydrolysis of ester groups |
| 3 | Conversion to acid chloride and amide formation | Reaction with SOCl2 (3.74 mol/L) at 70-85°C for 16 h, evaporation, followed by reaction with ammonia in THF at 0-5°C for 8 h | Formation of methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate |
| 4 | Conversion of amide to nitrile | Reaction with trifluoroacetic anhydride in DCM with triethylamine at room temperature for 1 h | Formation of methyl 5-cyano-1-methyl-pyrazole-3-carboxylate |
| 5 | Reduction to hydroxymethyl derivative | Treatment with LiBH4 in THF/methanol at 20-25°C | Formation of 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile |
- The intermediate 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile is closely related to the aldehyde target, and further oxidation or functional group modification can yield the aldehyde or methoxy derivatives.
- The use of LiBH4 allows selective reduction of nitrile to aldehyde or alcohol intermediates.
- Methoxy substitution at the 3-position can be introduced via methylation of hydroxyl groups or by using methylating agents such as iodomethane under basic conditions.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Reagents | Solvent | Temperature | Reaction Time | Purpose |
|---|---|---|---|---|---|
| Methylation | Iodomethane, K2CO3 | Acetone | 60°C | Overnight | Introduce methyl group at N-1 |
| Hydrolysis | KOH (3.0 mol/L) | Methanol | 0°C to RT | 10 h | Ester hydrolysis to acid |
| Acid chloride formation | SOCl2 (3.74 mol/L) | - | 70-85°C | 16 h | Convert acid to acid chloride |
| Amide formation | Ammonia in THF | THF | 0-5°C | 8 h | Convert acid chloride to amide |
| Amide to nitrile | Trifluoroacetic anhydride, triethylamine | DCM | RT | 1 h | Dehydration of amide to nitrile |
| Reduction | LiBH4 | THF/MeOH | 20-25°C | - | Reduction of nitrile to hydroxymethyl |
Research Findings and Considerations
- Selectivity and Yield: The multi-step synthesis requires careful control of reaction temperatures and stoichiometry to maximize yields and minimize side reactions. For example, maintaining low temperatures during acid chloride and amide formation prevents decomposition.
- Purification: Intermediate purification often involves solvent evaporation, extraction, and chromatographic techniques (e.g., silica gel column chromatography with PE/EA solvent systems).
- Functional Group Transformations: The conversion of amide to nitrile using trifluoroacetic anhydride is a mild and efficient dehydration method, critical for introducing the cyano group, which is a precursor to aldehyde or hydroxymethyl groups.
- Potential for Methoxy Introduction: Methoxy substitution at the 3-position can be achieved either by methylation of hydroxyl intermediates or via nucleophilic substitution on suitable precursors, though explicit methods for this step are less documented and may require optimization.
Q & A
Q. What structural modifications enhance selectivity in enzyme inhibition studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
